9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromene ring fused with a pyridine ring, with tert-butyl and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with 2-chloropyridine in the presence of a base can lead to the formation of the chromeno-pyridine scaffold. Subsequent alkylation with tert-butyl and methyl groups can be achieved using tert-butyl bromide and methyl iodide, respectively .
Industrial Production Methods
Industrial production of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromene or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5H-chromeno[2,3-b]pyridin-5-one: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
9-(tert-Butyl)-5H-chromeno[2,3-b]pyridin-5-one: Lacks the methyl group, which can influence its pharmacokinetic properties.
Uniqueness
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to the presence of both tert-butyl and methyl groups, which can enhance its stability, solubility, and biological activity compared to similar compounds .
Properties
CAS No. |
62627-17-2 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
9-tert-butyl-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO2/c1-10-8-12-14(19)11-6-5-7-18-16(11)20-15(12)13(9-10)17(2,3)4/h5-9H,1-4H3 |
InChI Key |
VKWMDUVDMTUOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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